molecular formula C7H8BrNO B1528717 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 1343224-90-7

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B1528717
CAS No.: 1343224-90-7
M. Wt: 202.05 g/mol
InChI Key: OWWHSXGUYIKDGG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a bromomethyl group attached to the 5-position of an oxazole ring, with a cyclopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargyl bromide with an α-chloro oxime in the presence of a base, leading to the formation of the desired oxazole ring . The reaction is usually carried out in a solvent mixture of dimethylformamide (DMF) and water, providing good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxazole N-oxides.

Scientific Research Applications

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-3-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of a cyclopropyl group.

    5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of both a bromomethyl group and a cyclopropyl group, which confer distinct reactivity and steric properties. These features make it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological activities.

Properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHSXGUYIKDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343224-90-7
Record name 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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